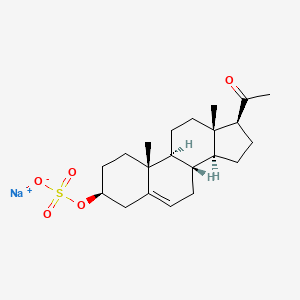
Pregnenolon-sulfat-Natriumsalz
Übersicht
Beschreibung
Pregnenolon-sulfat-Natriumsalz ist ein hochwirksames Neurosteroid und ein Derivat von Pregnenolon. Es ist bekannt für seine Rolle bei der Modulation verschiedener Ionenkanäle, Transporter und Enzyme. Als Neurosteroid hat es signifikante Auswirkungen auf kognitive und Gedächtnisfunktionen und ist an verschiedenen physiologischen Prozessen beteiligt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: this compound wird aus Pregnenolon durch einen Sulfatierungsprozess synthetisiert. Pregnenolon selbst wird aus Cholesterin über das Cholesterin-Seitenketten-Spaltungsenzym hergestellt. Die Sulfatierung von Pregnenolon beinhaltet die Addition einer Sulfatgruppe an das Pregnenolonmolekül, was zu Pregnenolonsulfat führt .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von this compound die Verwendung bestimmter Lösungsmittel und Reagenzien, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG) und Tween 80 zur Herstellung der in-vivo-Formulierung .
Wissenschaftliche Forschungsanwendungen
Pregnenolon-sulfat-Natriumsalz hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wird bei der Untersuchung von Neurosteroiden und deren Auswirkungen auf kognitive und Gedächtnisfunktionen verwendet. Es ist auch in die Forschung im Zusammenhang mit der Modulation von Ionenkanälen, insbesondere des NMDA-Rezeptors und der TRPM3-Kanäle, involviert .
In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Schizophrenie und anderen Verhaltensstörungen untersucht. Es wird auch in der Forschung im Zusammenhang mit der Modulation des GABA-A-Rezeptors und seinen Auswirkungen auf Angst und Depression verwendet .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es verschiedene Ionenkanäle und Rezeptoren moduliert. Es wirkt als potenter negativer allosterischer Modulator des GABA-A-Rezeptors und als schwacher positiver allosterischer Modulator des NMDA-Rezeptors. Es aktiviert auch die TRPM3-Kanäle, die Calcium-permeable Ionenkanäle sind .
Die Verbindung verbessert Schizophrenie und Verhaltensstörungen durch Modulation des NMDA-vermittelten Ser/Thr-Kinase-Glykogensynthasekinase 3 β (AKT/GSK3β)-Signalwegs .
Wirkmechanismus
Target of Action
Pregnenolone sulfate sodium salt is a highly potent neurosteroid . It primarily targets the NMDA receptor , enhancing intracellular Ca2+ upon NMDA receptor-mediated synaptic activity . It also acts as an inhibitor at GABA A receptors . Additionally, it activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel .
Mode of Action
Pregnenolone sulfate sodium salt modulates a variety of ion channels, transporters, and enzymes . It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . It also acts as an agonist of the sigma receptor .
Biochemical Pathways
Pregnenolone sulfate sodium salt is involved in the stimulation of the N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . It also modulates the NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .
Result of Action
The activation of the NMDA receptor and inhibition of the GABA A receptor by pregnenolone sulfate sodium salt leads to enhanced intracellular Ca2+ . This can potentiate NMDA responses . The activation of the TRPM3 channel can also lead to an increase in intracellular calcium .
Action Environment
The action environment of pregnenolone sulfate sodium salt is primarily the brain, where it acts as a neurosteroid It is known that the effects of neurosteroids can be influenced by factors such as the cholesterol content of the plasma membrane .
Biochemische Analyse
Biochemical Properties
Pregnenolone sulfate sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, γ-Aminobutyric acid type A (GABAA) receptors, and transient receptor potential melastatin 3 (TRPM3) channels . These interactions are crucial for its neuromodulatory effects. For instance, pregnenolone sulfate sodium salt enhances NMDA receptor-mediated synaptic activity and inhibits GABAA receptors, which can influence synaptic plasticity and neuronal excitability .
Cellular Effects
Pregnenolone sulfate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, it enhances intracellular calcium levels upon NMDA receptor activation, which can lead to changes in synaptic strength and plasticity . Additionally, pregnenolone sulfate sodium salt has been shown to activate CREB phosphorylation and augment long-term potentiation (LTP), which are critical for memory formation and cognitive function .
Molecular Mechanism
The molecular mechanism of action of pregnenolone sulfate sodium salt involves its binding interactions with specific biomolecules. It acts as an agonist at NMDA receptors, potentiating their responses to glutamate . It also inhibits GABAA receptors, which can reduce inhibitory neurotransmission . Furthermore, pregnenolone sulfate sodium salt activates TRPM3 channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . These molecular interactions contribute to its overall neuromodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pregnenolone sulfate sodium salt can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that pregnenolone sulfate sodium salt can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive behavior . Prolonged exposure may also lead to desensitization of receptors and reduced efficacy.
Dosage Effects in Animal Models
The effects of pregnenolone sulfate sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by modulating NMDA receptor activity . At higher doses, it may exhibit toxic or adverse effects, such as excitotoxicity or disruption of normal neuronal function . Threshold effects have been observed, where a certain dosage is required to achieve the desired neuromodulatory effects without causing toxicity.
Metabolic Pathways
Pregnenolone sulfate sodium salt is involved in several metabolic pathways. It is synthesized from pregnenolone and can be further metabolized into other neurosteroids . Enzymes such as sulfotransferases play a role in its synthesis and metabolism. Pregnenolone sulfate sodium salt can also influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, pregnenolone sulfate sodium salt is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound’s localization and accumulation are influenced by its interactions with transporters such as organic anion-transporting polypeptides (OATPs) and binding proteins like albumin .
Subcellular Localization
Pregnenolone sulfate sodium salt is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization. For example, its interaction with NMDA receptors occurs at the synaptic membrane, while its modulation of intracellular calcium levels involves its presence in the cytoplasm . Post-translational modifications and targeting signals may direct pregnenolone sulfate sodium salt to specific cellular compartments, enhancing its neuromodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pregnenolone sulfate sodium salt is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme. The sulfation of pregnenolone involves the addition of a sulfate group to the pregnenolone molecule, resulting in pregnenolone sulfate .
Industrial Production Methods: In industrial settings, the preparation of pregnenolone sulfate sodium salt involves the use of specific solvents and reagents to ensure high purity and yield. The process typically includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare the in vivo formulation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pregnenolon-sulfat-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und seine Rolle als Neurosteroid unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von this compound gebildeten Produkte umfassen verschiedene Metaboliten, die eine entscheidende Rolle in den Steroidsynthesewegen spielen. Diese Metaboliten sind an der Modulation von Ionenkanälen und anderen physiologischen Prozessen beteiligt .
Vergleich Mit ähnlichen Verbindungen
Pregnenolon-sulfat-Natriumsalz ist einzigartig in seiner Fähigkeit, mehrere Ionenkanäle und Rezeptoren zu modulieren. Ähnliche Verbindungen umfassen Dehydroepiandrosteronsulfat (DHEA-S), das ebenfalls ein sulfatiertes Steroid mit ähnlichen Neurosteroid-Eigenschaften ist .
Liste ähnlicher Verbindungen:- Dehydroepiandrosteronsulfat (DHEA-S)
- Pregnenolonmonosulfat
- Pregnenolon-Wasserstoffsulfat
This compound zeichnet sich durch seine starken Auswirkungen auf kognitive und Gedächtnisfunktionen und seine Fähigkeit aus, eine große Bandbreite an Ionenkanälen und Rezeptoren zu modulieren.
Eigenschaften
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UTNKIXDHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635475 | |
| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-38-6 | |
| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


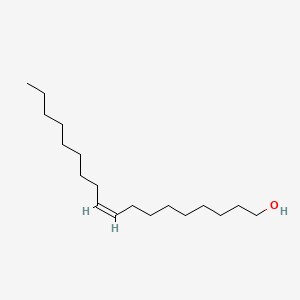
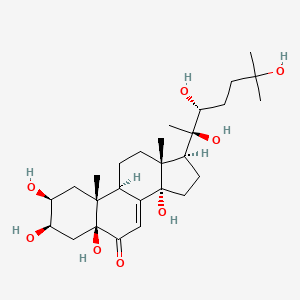
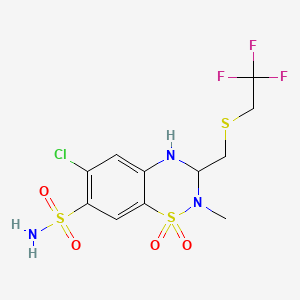
![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)
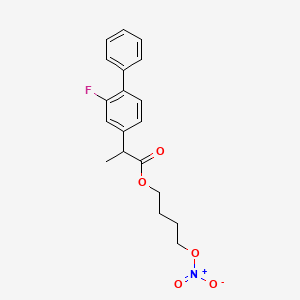
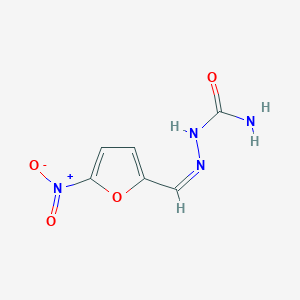
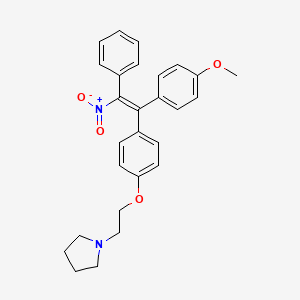
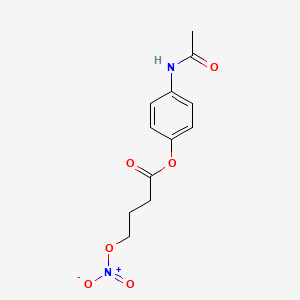
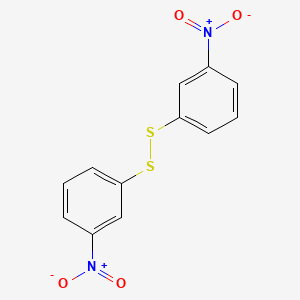
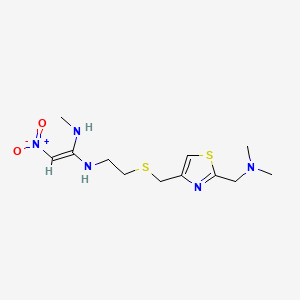
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
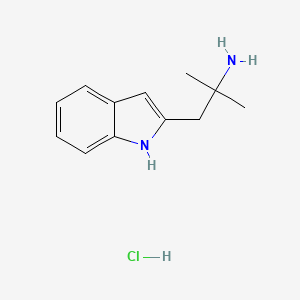
![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)
